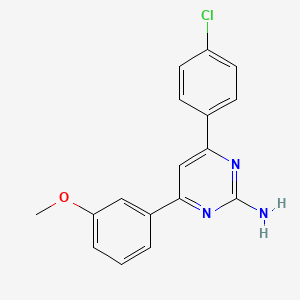
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic compound that has been studied in both scientific research and laboratory experiments. It is a derivative of pyrimidin-2-amine, a heterocyclic amine, and is composed of two aromatic rings connected by a bromine atom. The compound has been used in various applications, such as in the synthesis of other compounds, as a catalyst for organic reactions, and as a drug candidate for various diseases.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to be a useful catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. In addition, it has been used as a ligand for transition metal complexes, which can be used for various applications, such as catalysis, sensing, and imaging. It has also been studied for its potential uses in the synthesis of other compounds, such as peptides, nucleosides, and heterocycles.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act as a catalyst for organic reactions, such as the Suzuki–Miyaura cross-coupling reaction. It is also believed to act as a ligand for transition metal complexes, which can then be used for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to be non-toxic in animal models, suggesting that it may be safe for use in humans. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its high yields, low cost, and non-toxicity. It is also relatively easy to synthesize and can be used as a catalyst for organic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in acidic or basic solutions, and it can be difficult to isolate and purify the desired compound.
Orientations Futures
The potential future directions for 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine include further research into its mechanism of action, its potential applications in drug synthesis, and its potential therapeutic effects. In addition, further research into its biochemical and physiological effects may lead to new uses for the compound in the laboratory. Finally, further research into its stability in different conditions may lead to new and improved synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be accomplished through a variety of methods. One method involves the reaction of 3-bromophenylboronic acid and 3-methoxyphenylboronic acid in the presence of an aqueous solution of potassium carbonate and an organic solvent, such as dimethyl sulfoxide (DMSO). This reaction produces the desired compound in high yields. Another method involves the reaction of an amine and the corresponding bromoarene in the presence of a palladium catalyst. This method has been found to produce the desired compound in high yields.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOQYXYXKUISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)




